molecular formula C14H13BrN2O4 B13916950 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13916950
M. Wt: 353.17 g/mol
InChI Key: WCLNKALSFNESHW-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1010100-26-1) is a synthetic small molecule featuring a piperidine-2,6-dione core fused to a substituted isoindolinone ring. Its molecular formula is C₁₃H₁₁BrN₂O₃ (MW: 323.14 g/mol), with a bromine atom at position 5 and a methoxy group at position 4 on the isoindolinone moiety . This compound is structurally related to immunomodulatory imide drugs (IMiDs) like lenalidomide but distinguishes itself through its unique substitution pattern, which may influence proteolysis-targeting chimera (PROTAC) design or neoplasm-targeting applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-4-methoxy-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can produce a variety of substituted piperidine-2,6-dione derivatives .

Scientific Research Applications

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound that has garnered attention for its potential therapeutic applications, especially in medicinal chemistry and drug development. The presence of bromine and methoxy groups gives the compound unique chemical properties and biological activities.

Potential Therapeutic Applications

This compound has been investigated as a therapeutic agent for treating conditions such as sickle cell disease and β-thalassemia. The compound's mechanism of action involves interaction with specific molecular targets, including the modulation of protein levels related to the IKAROS Family Zinc Finger proteins, which play a critical role in gene regulation and cellular differentiation. Research has shown that this compound interacts with various biological targets, particularly those involved in gene regulation, and can reduce the expression levels of IKAROS Family Zinc Finger proteins, which are crucial for hematopoiesis and immune response regulation. Such interactions may lead to significant therapeutic implications, particularly in diseases where these proteins are dysregulated.

Notable Properties

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain proteins and enzymes, leading to its therapeutic effects. For example, it may inhibit the activity of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene expression regulation .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of piperidine-2,6-dione derivatives with isoindolinone modifications. Key structural analogs include:

Compound Name Substituents (Isoindolinone Positions) Molecular Formula CAS Number Key References
Target Compound 5-Br, 4-OMe C₁₃H₁₁BrN₂O₃ 1010100-26-1
Lenalidomide (3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) 4-NH₂ C₁₃H₁₃N₃O₃ 191732-70-4
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 5-F C₁₃H₁₁FN₂O₃ 2468780-76-7
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 7-Br, 4-F C₁₃H₁₀BrFN₂O₃ 2438243-28-6
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 6-NH₂ C₁₃H₁₃N₃O₃ 191732-74-8

Key Structural Insights :

  • Bromine vs. Amino/Fluoro Groups: Bromine’s electron-withdrawing nature and larger atomic radius may enhance binding to hydrophobic pockets in target proteins compared to amino (electron-donating) or fluoro (smaller, electronegative) groups .
  • Methoxy Substitution : The 4-methoxy group in the target compound could improve metabolic stability relative to hydroxylated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione in ) by reducing oxidative degradation .

Physicochemical Properties

Property Target Compound Lenalidomide 3-(5-Fluoro-...) ()
Molecular Weight 323.14 g/mol 259.26 g/mol 262.24 g/mol
Solubility Likely low (bromine) Moderate (polar NH₂) Moderate (fluoro)
Hazard Profile H315/H319 (skin/eye irritation) Known teratogenicity Not reported
Synthetic Accessibility Requires bromination steps Well-established routes Requires fluorinated precursors

Biological Activity

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an isoindolinone core and a piperidine moiety, has garnered attention for its biological activities, particularly in the treatment of hematological disorders such as sickle cell disease and β-thalassemia. This article reviews the biological activity of this compound based on diverse sources and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₁BrN₂O₃
Molecular Weight323.14 g/mol
CAS Number1010100-26-1

This compound operates primarily through its interaction with the IKAROS Family Zinc Finger (IKZF) proteins. These proteins play critical roles in gene regulation and cellular differentiation. Specifically, the compound has been shown to modulate the expression levels of IKZF2 and IKZF4 proteins, which are essential for hematopoiesis and immune response regulation. This modulation can potentially lead to therapeutic effects in conditions where these proteins are dysregulated .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that related isoindolinone derivatives possess cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to their anticancer activity:

CompoundCell Line TestedIC₅₀ (μg/mL)Cytotoxicity Level
3-(5-Bromo-4-methoxy...)MCF7 (breast cancer)0.01 ± 0.001Highly Active
3-(5-Bromo-4-methoxy...)NCI-H460 (lung cancer)0.06 ± 0.008Highly Active
3-(5-Bromo-4-methoxy...)SF-268 (CNS cancer)>100Non-Cytotoxic

These findings suggest that derivatives of this compound may have significant potential as anticancer agents by selectively targeting tumor cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The results from antimicrobial assays indicate that several derivatives exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

CompoundPathogen TestedInhibition Zone (mm)
3-(5-Bromo-4-methoxy...)Staphylococcus aureus15
3-(5-Bromo-4-methoxy...)Escherichia coli18
3-(5-Bromo-4-methoxy...)Pseudomonas aeruginosa12

These results support the potential use of this compound in developing new antimicrobial therapies .

Case Studies

A notable case study involved the administration of related compounds in animal models of sickle cell disease. The treatment resulted in improved hematological parameters and reduced symptoms associated with the disease, attributed to the modulation of IKAROS protein levels . This highlights the therapeutic promise of targeting IKAROS family proteins in blood disorders.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

3-(6-bromo-7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H13BrN2O4/c1-21-12-8-6-17(10-4-5-11(18)16-13(10)19)14(20)7(8)2-3-9(12)15/h2-3,10H,4-6H2,1H3,(H,16,18,19)

InChI Key

WCLNKALSFNESHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)Br

Origin of Product

United States

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